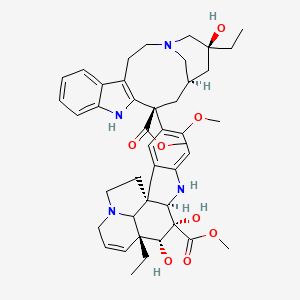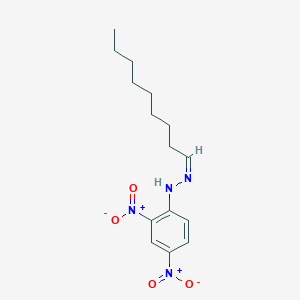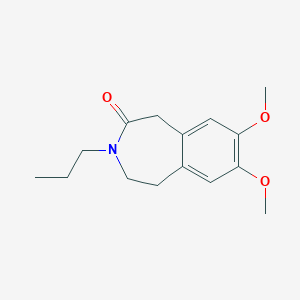
N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: is a chemical compound with the molecular formula C15H21NO3 It is a derivative of the benzazepine class, which is known for its diverse pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring the production of high-quality material suitable for various applications.
化学反応の分析
Types of Reactions:
Oxidation: N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can undergo oxidation reactions, leading to the formation of corresponding oxidized derivatives.
Reduction: The compound can be reduced to form various reduced analogs, depending on the reducing agents and conditions used.
Substitution: Substitution reactions can occur at different positions on the benzazepine ring, leading to the formation of a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a tool for investigating the mechanisms of action of related compounds and their interactions with biological targets.
Medicine: The pharmacological properties of this compound make it a candidate for drug development. It is explored for its potential therapeutic effects in treating various medical conditions, including neurological disorders and cardiovascular diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and other high-performance materials.
作用機序
The mechanism of action of N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: A closely related compound with similar structural features.
Ivabradine: A compound with a similar benzazepine core, used as a heart rate-lowering medication.
Norivabradine: A derivative of ivabradine with slight structural modifications.
Uniqueness: N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is unique due to the presence of the propyl group, which imparts distinct chemical and pharmacological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
7,8-dimethoxy-3-propyl-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C15H21NO3/c1-4-6-16-7-5-11-8-13(18-2)14(19-3)9-12(11)10-15(16)17/h8-9H,4-7,10H2,1-3H3 |
InChIキー |
YAIFSYCRDPNFQD-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



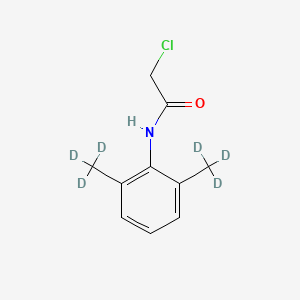


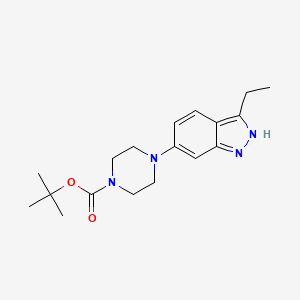

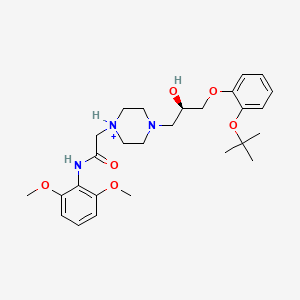

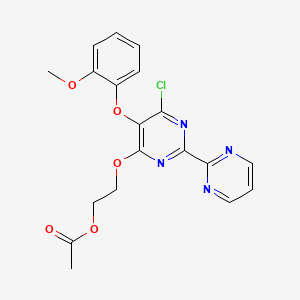

![Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate](/img/structure/B13849640.png)
